1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate
Overview
Description
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate is a complex organic compound with a unique structure that includes both fluorinated and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate typically involves multi-step organic reactions. One common method starts with the preparation of the 3,5-difluorobenzoyl chloride, which is then reacted with dimethyl malonate in the presence of a base such as sodium hydride. The resulting intermediate is further reacted with 4-(methylsulfonyl)benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate involves its interaction with specific molecular targets. The compound’s fluorinated and sulfonyl groups can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole: A compound with similar sulfonyl and aromatic groups but different core structure.
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine: Another compound with a methylsulfonylphenyl group, used as a COX-2 inhibitor.
Uniqueness
1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate is unique due to its combination of fluorinated and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O8S/c1-30-19(26)21(20(27)31-2,18(25)13-8-14(22)10-15(23)9-13)11-17(24)12-4-6-16(7-5-12)32(3,28)29/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDQBFLCPAELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C(=O)C2=CC(=CC(=C2)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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